2-Methoxy-5-(pentafluorosulfur)benzamide
Overview
Description
2-Methoxy-5-(pentafluorosulfur)benzamide is a chemical compound with the molecular formula C8H8F5NO2S and a molecular weight of 277.21 g/mol . This compound is characterized by the presence of a methoxy group and a pentafluorosulfur group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzamide involves several steps, typically starting with the appropriate benzene derivativeSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
2-Methoxy-5-(pentafluorosulfur)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(pentafluorosulfur)benzamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
2-Methoxy-5-(pentafluorosulfur)benzamide can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, leading to different chemical properties and applications.
2-Methoxy-5-(chlorosulfur)benzamide:
2-Methoxy-5-(fluorosulfur)benzamide: This compound has a fluorosulfur group, which impacts its chemical behavior and applications. The uniqueness of this compound lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5NO2S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIRVJYFNBARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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